molecular formula C17H14N4O2S B2803623 N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1172944-46-5

N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No. B2803623
CAS RN: 1172944-46-5
M. Wt: 338.39
InChI Key: HCFOWHWLTJUPIY-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, also known as CTB or carboxyamidotriazole, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit various signaling pathways that are involved in tumor growth and progression, making it a promising candidate for cancer therapy.

Scientific Research Applications

Optoelectronic Materials Applications

Research highlights the significance of thiazole derivatives, including compounds similar to N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, in the development of optoelectronic materials. These compounds are integral in the synthesis of luminous materials, electroluminescent properties, and as components in organic light-emitting diodes (OLEDs), showcasing their potential in fabricating devices with improved photo- and electroluminescence capabilities for applications ranging from sensors to advanced display technologies (Lipunova et al., 2018).

Antitumor Activity

Thiazole derivatives are noted for their antitumor activities. The structural framework provided by thiazole-based compounds, akin to this compound, is crucial for synthesizing agents with potential antitumor properties. These structures serve as a foundation in the search for new antitumor drugs, highlighting the importance of thiazole and its derivatives in medicinal chemistry for the development of compounds with varying biological properties (Iradyan et al., 2009).

Antimicrobial Properties

Thiazoles, including structures similar to this compound, exhibit significant antibacterial activity. These derivatives show promise against a variety of bacteria and pathogens, underlining the versatility of thiazole-based compounds in pharmaceutical research aimed at combating infectious diseases. The unique properties of thiazoles allow them to play a crucial role in the design and synthesis of new molecules with potential as antimicrobial agents (Mohanty et al., 2021).

Synthesis Techniques

Advances in the synthesis of thiazole rings are pivotal for the development of compounds with diverse biological activities. The methodologies for synthesizing thiazole derivatives, including those similar to this compound, have evolved, offering environmentally benign routes and efficient processes. This progress facilitates the exploration of thiazole's potential in various applications, from medicinal chemistry to material science (Shahin et al., 2022).

properties

IUPAC Name

2-anilino-N-(4-carbamoylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c18-15(22)11-6-8-13(9-7-11)19-16(23)14-10-24-17(21-14)20-12-4-2-1-3-5-12/h1-10H,(H2,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFOWHWLTJUPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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